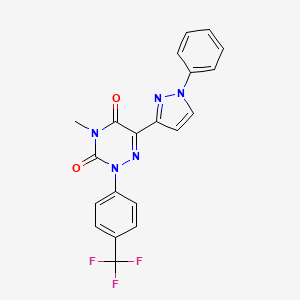
4-Methyl-6-(1-phenyl-1H-pyrazol-3-yl)-2-(4-(trifluoromethyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methyl-6-(1-phenyl-1H-pyrazol-3-yl)-2-(4-(trifluoromethyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione is a useful research compound. Its molecular formula is C20H14F3N5O2 and its molecular weight is 413.36. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-6-(1-phenyl-1H-pyrazol-3-yl)-2-(4-(trifluoromethyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-6-(1-phenyl-1H-pyrazol-3-yl)-2-(4-(trifluoromethyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Methodology
An Efficient One‐Pot, Four‐Component Synthesis
Derivatives similar to the compound have been synthesized using a one-pot, four-component synthesis approach. This method highlights the compound's role in facilitating the development of [1H-1,2,3-Triazol-4-yl)methoxy]phenyl}-1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives, showcasing its utility in creating fused heterocyclic structures with potential for various applications (Torkian et al., 2011).
Oxidation of Pyrazolines
A related compound, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione, has been used as an effective oxidizing agent for converting 1,3,5-trisubstituted pyrazolines to pyrazoles under mild conditions, indicating the potential of the subject compound in synthetic chemistry as an oxidizing or reacting agent (Zolfigol et al., 2006).
Material Science and Luminescence
Electroluminescent Materials for OLED Applications
Pyrazole substituted 1,3-diketones, closely related to the compound of interest, have been investigated as ligands for Eu(III) ion complexes, aiming to develop highly luminescent materials for OLED applications. This research underscores the compound's relevance in material science, particularly in the development of electroluminescent materials that could enhance OLED technology (Taydakov et al., 2016).
Pharmaceutical Research
Phosphodiesterase Type 4 Inhibitors
Although not directly mentioning the compound, research on structurally similar 8-substituted pyrazolo[1,5-a]-1,3,5-triazines as phosphodiesterase type 4 inhibitors highlights the compound's potential framework for pharmaceutical applications. This indicates its potential utility in designing new therapeutic agents, especially for conditions involving phosphodiesterase type 4 (Raboisson et al., 2003).
properties
IUPAC Name |
4-methyl-6-(1-phenylpyrazol-3-yl)-2-[4-(trifluoromethyl)phenyl]-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N5O2/c1-26-18(29)17(16-11-12-27(24-16)14-5-3-2-4-6-14)25-28(19(26)30)15-9-7-13(8-10-15)20(21,22)23/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEZVPMCKTUYGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=NN(C1=O)C2=CC=C(C=C2)C(F)(F)F)C3=NN(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

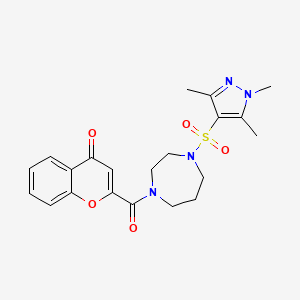
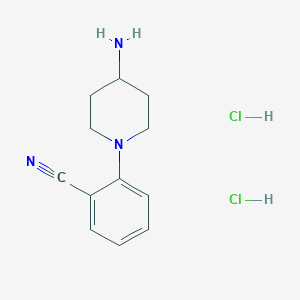
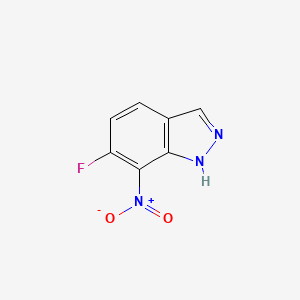
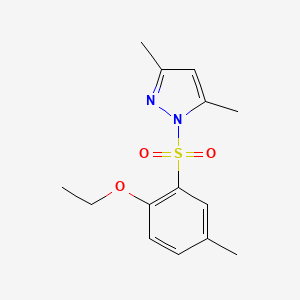
![N-(3-fluoro-4-methylphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2866892.png)

![(3-Methoxyphenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2866897.png)
![N-(3-acetylphenyl)-3-amino-4-(pyridin-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2866898.png)
![N-([2,3'-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2866900.png)

![Isoquinolin-1-yl-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2866902.png)
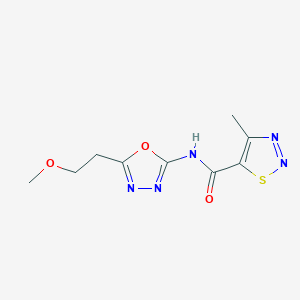

![3-Ethyl-8-(3-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2866907.png)